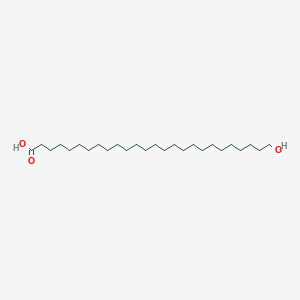

26-Hydroxyhexacosanoic acid

描述

属性

IUPAC Name |

26-hydroxyhexacosanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O3/c27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26(28)29/h27H,1-25H2,(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDUSUKUCOFETL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415596 | |

| Record name | 26-hydroxyhexacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-47-8 | |

| Record name | 26-Hydroxyhexacosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 26-hydroxyhexacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Occurrence and Distribution of 26 Hydroxyhexacosanoic Acid

Presence in Plant Species

The distribution of 26-hydroxyhexacosanoic acid in plants is widespread, where it functions as a key structural monomer in various tissues and protective layers.

Research has confirmed the presence of this compound in the woody and bark tissues of several tree species. In the bark of the Portuguese oak (Quercus faginea), this compound is a constituent of suberin. nih.govplos.org Analysis of Q. faginea bark has detailed its chemical makeup, identifying ω-hydroxyacids as a major component of its suberin content. plos.org

Similarly, studies on various Eucalyptus species have identified this compound. It has been reported in the wood of Eucalyptus urograndis and Eucalyptus globulus. researchgate.net Furthermore, it has been detected in the lipophilic extractives of eucalypt wood pulp used for paper production. acs.orgcsic.es In some cases, it is found as a derivative, such as this compound-2,3-dihydroxypropyl ester, which was identified in the wood of several eucalypt species including E. globulus, E. nitens, E. maidenii, E. grandis, and E. dunnii. csic.es

| Plant Species | Tissue | Reference |

|---|---|---|

| Quercus faginea (Portuguese oak) | Bark | nih.govplos.org |

| Eucalyptus urograndis | Wood | researchgate.net |

| Eucalyptus globulus | Wood | researchgate.net |

| Eucalypt Species (general) | Wood Pulp | acs.orgcsic.es |

This compound is a fundamental building block of suberin and cutin, which are complex biopolyesters that form protective barriers in plants. core.ac.ukusp.br Suberin, found in root and bark tissues, provides a defense against desiccation and pathogens. core.ac.uk This compound is classified as an ω-hydroxy acid, a characteristic and significant component of the aliphatic domain of suberin. oup.comclemson.edu

Its presence has been documented in the suberin of diverse plant species. For instance, it is a monomer in the suberin of potato (Solanum tuberosum) peels. core.ac.uk It is also a known component of the suberin from cork oak (Quercus suber). csic.es In the model plant Arabidopsis thaliana, this compound is found in the suberin of the roots. usp.brmsu.edu Additionally, it is a component of root suberin in grass species, where its concentration can be influenced by environmental factors. oup.comclemson.edu Beyond suberin, the compound is also a constituent of plant cuticular waxes, which cover the aerial parts of plants. scholaris.caresearchgate.netnih.gov

| Plant Species | Tissue | Polymer | Reference |

|---|---|---|---|

| Solanum tuberosum (Potato) | Peel | Suberin | core.ac.uk |

| Quercus suber (Cork Oak) | Cork (Bark) | Suberin | csic.es |

| Arabidopsis thaliana | Root | Suberin | usp.brmsu.edu |

| Bouteloua gracilis (Grass) | Root | Suberin | oup.comclemson.edu |

The compound has been isolated from various plant extracts. It is among the major fatty acid components found in all morphological zones of the "Dwarf Cavendish" banana plant (Musa 'Dwarf Cavendish'). researchgate.net It has also been identified in extracts of cultivated cardoon (Cynara cardunculus L. var. altilis). acs.org Furthermore, this compound is one of the hydroxy acids isolated from carnauba wax, which is obtained from the leaves of the carnauba palm, Copernicia prunifera. researchgate.net

The concentration of this compound can vary between different plant organs and in response to environmental conditions. In Arabidopsis thaliana, a comparative analysis showed its presence in the suberin of roots, while it was not detected in the suberin of seed coats, indicating organ-specific composition. msu.edu The mol% of this compound in Arabidopsis root suberin was reported to be 0.20 ± 0.05. msu.edu Another study on Arabidopsis identified the related compound 2-hydroxy-hexacosanoic acid in both leaf cutin (2.30 mol%) and root suberin (0.98 mol%). usp.br

Studies on grass species have shown that the abundance of this compound in root suberin can change with developmental or environmental cues. In the C4 grass Bouteloua gracilis, exposure to warming and elevated CO2 levels led to an increase in the total amount of ω-hydroxy acids, including this compound, in the root suberin. oup.comclemson.edu This suggests that plants may alter the composition of their protective polymers in response to climate change factors.

| Plant Species | Compound | Organ/Condition 1 | Abundance 1 (mol%) | Organ/Condition 2 | Abundance 2 (mol%) | Reference |

|---|---|---|---|---|---|---|

| Arabidopsis thaliana | This compound | Root Suberin | 0.20 | Seed Coat Suberin | Not Detected | msu.edu |

| Arabidopsis thaliana | 2-Hydroxy-hexacosanoic acid | Leaf Cutin | 2.30 | Root Suberin | 0.98 | usp.br |

| Bouteloua gracilis | This compound (as part of ω-hydroxy acids) | Ambient Conditions | Baseline | Warming & Elevated CO2 | Increased | oup.comclemson.edu |

Identification in Microbial Organisms

Beyond the plant kingdom, hydroxyhexacosanoic acids have also been found in fungi. A qualitative analysis of the secondary metabolites of the chaga mushroom (Inonotus obliquus) identified hydroxyhexacosanoic acid as one of its constituents, although it was present in smaller relative abundance compared to other fatty acids. isnff-jfb.comnih.gov Additionally, the isomer 2-hydroxyhexacosanoic acid has been identified in the lipid composition of the marine-derived fungal strain Trichoderma longibrachiatum. ifremer.fr

Association with Complex Lipid Structures

As a hydroxylated very long-chain fatty acid, this compound is primarily found esterified within larger, complex lipid structures rather than as a free fatty acid. Its bifunctional nature, possessing both a carboxyl group and a terminal hydroxyl group, allows it to act as a monomeric building block for lipid polyesters. wikipedia.org

A primary example of this is its role in the formation of cutin and suberin in plants. These are insoluble polymers that form protective layers on the plant surface and in root tissues, respectively. This compound, along with other ω-hydroxy acids, is incorporated into this polymer matrix through ester bonds, contributing to the structural integrity and barrier properties of these tissues. wikipedia.orgmsu.edu

In addition to its structural role in polyesters, this compound is associated with sphingolipid metabolism. evitachem.com In organisms like Arabidopsis thaliana and certain yeast species, it is recognized in the context of sphingolipid biosynthesis, which are critical components of cellular membranes. evitachem.comnih.gov Specifically, studies on Arabidopsis fatty acid 2-hydroxylase (FAH) enzymes, which are involved in producing 2-hydroxy fatty acids for sphingolipids, have used 2-hydroxy hexacosanoic acid as a marker for enzyme activity. nih.govnih.gov

In the bacterium Oligotropha carboxidovorans, the related (ω-1) fatty acid, 25-hydroxyhexacosanoic acid, is found as a secondary acyl substituent in Lipid A. mdpi.com This demonstrates its integration into the complex lipopolysaccharide molecule that constitutes the outer membrane of Gram-negative bacteria. In this specific structure, the terminal hydroxyl group is further acylated by a malic acid residue, creating a tertiary acyl substituent. mdpi.com

Research into the lipophilic compounds of plant fibers provides evidence for the association and integration of ω-hydroxy fatty acids, including this compound, into monoglyceride structures. Monoglycerides (B3428702) are esters of glycerol (B35011) and one fatty acid. The presence of a terminal hydroxyl group on the fatty acid allows for the formation of ω-hydroxy acylesters of glycerol.

A detailed analysis of the lipid extract from curaua (Ananas erectifolius) fibers identified a series of monoglycerides and ω-hydroxy fatty acids. csic.es While free this compound was a major component of the ω-hydroxy fatty acid fraction, the study also identified a series of ω-hydroxy acylesters of glycerol. csic.es Specifically, the study reported the presence of 1-mono(24-hydroxytetracosanoyl)glycerol, confirming the esterification of an ω-hydroxy fatty acid to glycerol. csic.es This co-occurrence strongly suggests that this compound can also be integrated into such monoglyceride structures.

Further evidence comes from the chemical characterization of lipids in the rind and pith of papyrus (Cyperus papyrus L.) stems. nih.gov The analysis revealed distinct profiles of monoglycerides in different parts of the stem. The pith showed a higher relative content of high molecular weight 1-monoglycerides, with 1-monohexacosanoylglycerol (the monoglyceride of the non-hydroxylated C26 acid) being maximal. nih.gov This indicates a metabolic capacity to esterify C26 fatty acids to glycerol. The study also identified free this compound in both the rind and pith, highlighting its availability for such esterification reactions. nih.gov

Table 2: Abundance of Selected Lipophilic Compounds in Curaua (Ananas erectifolius) Fibers

| Compound Class | Compound Name | Abundance (mg/kg) | Reference |

|---|---|---|---|

| ω-Hydroxy Fatty Acids | 16-Hydroxyhexadecanoic acid | 20.2 | csic.es |

| 22-Hydroxydocosanoic acid | 235.0 | csic.es | |

| 24-Hydroxytetracosanoic acid | 367.0 | csic.es | |

| This compound | 532.5 | csic.es | |

| 28-Hydroxyoctacosanoic acid | 119.2 | csic.es | |

| Monoglycerides | 1-Monodocosanoylglycerol | - | csic.es |

| 1-Mono(24-hydroxytetracosanoyl)glycerol | - | csic.es |

Note: Quantitative abundance for monoglycerides was not specified in the source but their presence was confirmed chromatographically.

Biosynthesis of 26 Hydroxyhexacosanoic Acid

Elongation Pathways of Very Long-Chain Fatty Acid Precursors

Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with chain lengths of 22 carbons or more. oup.com The precursor to 26-hydroxyhexacosanoic acid, hexacosanoic acid (C26:0), is synthesized in the endoplasmic reticulum (ER) through the action of a fatty acid elongase (FAE) complex. nih.govnih.gov This system extends pre-existing long-chain fatty acids, typically palmitic acid (C16:0) or stearic acid (C18:0), by sequentially adding two-carbon units donated by malonyl-CoA. reactome.orgnih.gov

Role of Fatty Acid Elongase Complexes

The synthesis of VLCFAs is carried out by an integral ER membrane multi-enzymatic complex known as the fatty acid elongase (FAE). nih.govfrontiersin.org This complex consists of four core enzymes that work in concert to perform the elongation cycle. frontiersin.orgrothamsted.ac.uk In plants and mammals, multiple FAE complexes may exist, performing sequential or parallel reactions to produce the wide range of VLCFAs found in the organism. nih.govfrontiersin.org The existence of different elongase complexes allows for tissue-specific production and regulation of various VLCFA species. oup.com

Enzymatic Steps: Condensation, Reduction, Dehydration, and Reduction

The fatty acid elongation cycle is a four-step process that results in the addition of two carbons to an acyl-CoA substrate. oup.comresearchgate.net Each cycle involves the following sequential reactions:

Condensation: An acyl-CoA molecule condenses with a two-carbon unit from malonyl-CoA to form a β-ketoacyl-CoA. This initial step is rate-limiting. oup.comnih.gov

Reduction: The keto group of the β-ketoacyl-CoA is reduced to a hydroxyl group, forming a β-hydroxyacyl-CoA. This reaction requires NADPH as a reducing agent. nih.govnih.gov

Dehydration: A molecule of water is removed from the β-hydroxyacyl-CoA, creating a double bond and forming a trans-2-enoyl-CoA. nih.govwikipedia.org

Reduction: The double bond of the trans-2-enoyl-CoA is reduced, yielding a saturated acyl-CoA that is two carbons longer than the original substrate. This second reduction step also utilizes NADPH. nih.govnih.gov

This newly elongated acyl-CoA can then serve as the substrate for subsequent elongation cycles until the desired chain length, such as C26, is achieved. researchgate.net

Key Enzymes: β-Ketoacyl-CoA Synthase (KCS), β-Ketoacyl-CoA Reductase (KCR), β-Hydroxyacyl-CoA Dehydratase (HCD), and Enoyl-CoA Reductase (ECR)

Each step of the fatty acid elongation cycle is catalyzed by a specific enzyme within the FAE complex. researchgate.netnih.gov

| Enzyme | Abbreviation | Function | Step in Cycle |

| β-Ketoacyl-CoA Synthase | KCS | Catalyzes the initial, rate-limiting condensation of acyl-CoA with malonyl-CoA. It is the key determinant of the final chain length of the VLCFA. frontiersin.orgrothamsted.ac.ukresearchgate.netnih.gov | 1. Condensation |

| β-Ketoacyl-CoA Reductase | KCR | Catalyzes the first reduction reaction, converting β-ketoacyl-CoA to β-hydroxyacyl-CoA using NADPH. researchgate.netnih.govnih.gov | 2. Reduction |

| β-Hydroxyacyl-CoA Dehydratase | HCD | Catalyzes the dehydration of β-hydroxyacyl-CoA to form trans-2-enoyl-CoA. wikipedia.orgnih.gov In humans, there are four HACD enzymes (HACD1-4). wikipedia.org | 3. Dehydration |

| Enoyl-CoA Reductase | ECR | Catalyzes the second reduction reaction, converting trans-2-enoyl-CoA to a saturated acyl-CoA, completing the elongation cycle. nih.govuniprot.orgwikipedia.org | 4. Reduction |

Regiospecific ω-Hydroxylation Mechanisms

Once the C26 fatty acid precursor, hexacosanoic acid, is synthesized, the final step in the formation of this compound is the addition of a hydroxyl group to the terminal (omega, ω) carbon. This reaction is a regiospecific oxidation event.

Involvement of Cytochrome P450 Monooxygenases

The ω-hydroxylation of fatty acids is catalyzed by a class of enzymes known as cytochrome P450 (CYP) monooxygenases, also referred to as ω-hydroxylases. wikipedia.orgnih.gov These enzymes are responsible for adding a hydroxyl group to the terminal carbon of a fatty acid substrate. wikipedia.org The reaction incorporates one atom of molecular oxygen (O₂) into the fatty acid, while the other is reduced to water, a process that requires NADPH as a cofactor. wikipedia.org In mammals, several CYP families are known to possess ω-hydroxylase activity, with the CYP4 family being particularly important for fatty acid metabolism. nih.govnih.gov

Substrate Specificity and Regioselectivity of ω-Hydroxylases

CYP ω-hydroxylases exhibit substrate specificity, with different subfamilies showing preferences for fatty acids of varying chain lengths. nih.gov For the hydroxylation of very-long-chain fatty acids like hexacosanoic acid, specific CYP enzymes are required. Members of the CYP4F subfamily are known to metabolize long-chain fatty acids (C16-C26). nih.gov For instance, human CYP4F22 is noted for its ability to ω-hydroxylate extremely long VLCFAs (C28 and longer), highlighting the capability of this enzyme family to act on very long substrates. wikipedia.org

The key feature of these enzymes is their regioselectivity, which is the ability to catalyze a reaction at a specific position on the substrate molecule. researchgate.net ω-hydroxylases specifically target the terminal methyl group of the fatty acid, ensuring that the hydroxyl group is added to the ω-carbon. wikipedia.orgnih.gov This precise positioning is critical for producing this compound from its C26 precursor, as opposed to hydroxylating other carbons along the acyl chain. nih.gov

| Enzyme Family | Substrate Preference (Chain Length) | Key Function |

| CYP4A | Medium-chain (C10-C16) fatty acids. nih.gov | ω-hydroxylation of medium-chain fatty acids and arachidonic acid. researchgate.net |

| CYP4B | Short-chain (C7-C10) fatty acids. nih.gov | ω-hydroxylation of short-chain fatty acids. |

| CYP4F | Long-chain (C16-C26) fatty acids. nih.gov | ω-hydroxylation of long-chain and very-long-chain fatty acids; inactivation of pro-inflammatory eicosanoids. nih.gov |

Metabolism and Degradation of 26 Hydroxyhexacosanoic Acid

General Fatty Acid Degradation Pathways

Fatty acid degradation is a fundamental metabolic process for energy production. While most fatty acids are broken down in the mitochondria, very long-chain fatty acids like 26-hydroxyhexacosanoic acid require initial processing in other cellular compartments.

β-oxidation is the primary catabolic pathway for breaking down fatty acid molecules to generate acetyl-CoA, NADH, and FADH2. wikipedia.org This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons at a time. wikipedia.orglibretexts.org The reactions occur at the β-carbon (the second carbon from the carboxyl group) of the fatty acid chain. wikipedia.org For most fatty acids, β-oxidation takes place within the mitochondria. wikipedia.org

The acetyl-CoA produced can then enter the citric acid cycle for further energy generation. wikipedia.org

Very long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms, undergo their initial β-oxidation within peroxisomes because mitochondria are unable to handle these large molecules. wikipedia.orgmdpi.comnih.govadrenoleukodystrophy.info The breakdown of VLCFAs like hexacosanoic acid (C26:0) occurs exclusively in peroxisomes. adrenoleukodystrophy.infonih.gov

The peroxisomal β-oxidation pathway is similar to the mitochondrial pathway but with some key differences:

First Oxidation Step: The initial dehydrogenation in peroxisomes is catalyzed by an acyl-CoA oxidase, which transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂). wikipedia.orglibretexts.org This differs from the mitochondrial pathway where acyl-CoA dehydrogenase transfers electrons to FAD.

Enzyme Specificity: Peroxisomes contain specific enzymes to handle VLCFAs. wikipedia.org

Chain Shortening: Peroxisomal β-oxidation only shortens the VLCFAs until they become medium-chain or long-chain fatty acids (like octanoyl-CoA). wikipedia.orgmdpi.comreactome.org These shorter-chain fatty acids are then transported to the mitochondria for complete oxidation. wikipedia.orglibretexts.org

Genetic defects in peroxisomal β-oxidation can lead to the accumulation of VLCFAs, causing severe health issues. nih.gov

Oxidative Metabolic Fates

In addition to β-oxidation, this compound can undergo further oxidation, particularly through ω-oxidation, which leads to the formation of dicarboxylic acids.

Omega-oxidation (ω-oxidation) is an alternative fatty acid metabolic pathway that occurs in the endoplasmic reticulum. microbenotes.comwikipedia.org This pathway involves the oxidation of the ω-carbon, which is the carbon atom most distant from the carboxyl group. microbenotes.comwikipedia.org While typically a minor pathway for medium-chain fatty acids, it becomes more significant when β-oxidation is impaired. microbenotes.comwikipedia.org

The process begins with the hydroxylation of the ω-carbon, a reaction catalyzed by cytochrome P450 enzymes. microbenotes.comwikipedia.orgallen.in For VLCFAs, this initial step is catalyzed by specific cytochrome P450 enzymes, such as those from the CYP4A and CYP4F subfamilies. wikipedia.orgnih.gov Studies have shown that VLCFAs are substrates for the ω-oxidation system in human liver microsomes and can be converted not only to ω-hydroxy fatty acids but are also further oxidized to dicarboxylic acids through cytochrome P450-mediated reactions. nih.gov This creates a fatty acid with a carboxyl group at both ends. wikipedia.org These resulting dicarboxylic acids can then be further metabolized. nih.govnih.gov

The conversion of the ω-hydroxy fatty acid to a dicarboxylic acid involves a two-step oxidation process.

Oxidation to an Aldehyde: The hydroxyl group introduced during ω-hydroxylation is oxidized to an aldehyde. This reaction is catalyzed by alcohol dehydrogenases . wikipedia.orgallen.in

Oxidation to a Carboxylic Acid: The aldehyde group is then further oxidized to a carboxylic acid by aldehyde dehydrogenases . wikipedia.orgallen.in

The resulting dicarboxylic acid can then be transported into peroxisomes for chain-shortening via β-oxidation. medsciencegroup.com The shortened dicarboxylic acids can eventually enter the mitochondria for complete oxidation. medsciencegroup.com

The key enzymes involved in the ω-oxidation pathway are summarized in the table below.

| Step | Enzyme Class | Description |

| Hydroxylation | Cytochrome P450 oxidases | Introduces a hydroxyl group at the ω-carbon, forming an ω-hydroxy fatty acid. microbenotes.comallen.in |

| Oxidation | Alcohol dehydrogenases | Oxidizes the hydroxyl group to an aldehyde. wikipedia.orgallen.in |

| Further Oxidation | Aldehyde dehydrogenases | Oxidizes the aldehyde to a carboxylic acid, forming a dicarboxylic acid. wikipedia.orgallen.in |

Biological Roles and Physiological Significance

Structural Contributions to Biopolymers

The primary role of 26-hydroxyhexacosanoic acid is as a structural component, or monomer, in the assembly of protective polyesters in plants.

This compound is a recognized constituent of suberin, a complex and water-resistant biopolymer found in the cell walls of specific plant tissues such as root endodermis, periderm of underground organs like potato tubers, and in the bark of trees like cork oak. oup.comcsic.es Suberin forms a protective barrier that regulates the passage of water and solutes, and defends against pathogens. oup.com The aliphatic domain of suberin is a polyester (B1180765) composed of long-chain fatty acids, ω-hydroxy acids, and α,ω-dioic acids. oup.comcore.ac.uk

As an ω-hydroxy acid, this compound contributes to the three-dimensional network of the suberin polymer. Its bifunctional nature, with a carboxyl group at one end and a hydroxyl group at the other, allows it to form ester linkages with other suberin monomers, creating a cross-linked and robust structure. The presence and relative abundance of this compound can vary between plant species and tissues. For example, it has been identified as a suberin monomer in the roots of various grass species and in potato tuber suberin. oup.comcore.ac.uk In a study on potato suberin, this compound was one of the identified very-long-chain ω-hydroxy acids. core.ac.uk

Table 1: Presence of this compound in Suberin of Various Plant Species

| Plant Species | Tissue | Reference |

| Solanum tuberosum (Potato) | Tuber Periderm | core.ac.uk |

| Quercus suber (Cork Oak) | Cork | csic.esncsu.edu |

| C3 and C4 Grass Species | Roots | oup.com |

| Arabidopsis thaliana | Seed Coat & Roots | msu.edubioone.org |

| Quercus faginea | Bark | nih.gov |

Cutin is another essential plant polyester that forms the cuticle, the outermost protective layer of aerial plant organs. oup.com The primary building blocks of cutin are typically C16 and C18 fatty acids, particularly ω-hydroxy acids and their derivatives. wikipedia.orgacs.orgaocs.org While very-long-chain fatty acids like this compound are more characteristic of suberin, they have also been detected in the cutin of some plant species, albeit usually in smaller quantities. mpg.deusp.br

Functional Implications in Plant Physiology

The structural roles of this compound as a component of suberin and, to a lesser extent, cutin, have direct functional consequences for plant physiology, particularly in forming protective barriers and responding to stress.

Suberized and cutinized layers are the plant's first line of defense against a multitude of environmental challenges. oup.comnih.gov These barriers are crucial for preventing uncontrolled water loss, a critical function for terrestrial plants. oup.com They also protect against UV radiation, mechanical injury, and invasion by pathogenic fungi and bacteria. oup.comacs.org

The incorporation of this compound into suberin contributes to the robustness and low permeability of these protective layers. oup.com Research has shown that plants can alter the composition of their suberin in response to environmental cues. For example, exposure to warming and elevated CO2 has been shown to increase the total amount of suberin and the proportion of ω-hydroxy acids in the roots of certain grass species, suggesting an adaptive response to changing environmental conditions. oup.com Furthermore, sphingolipids containing 2-hydroxy very-long-chain fatty acids, such as 2-hydroxy hexacosanoic acid, have been implicated in plant stress responses, including tolerance to oxidative stress. evitachem.comnih.gov This suggests that beyond a purely structural role, the metabolic pathways leading to and including these fatty acids are integrated into the plant's broader stress response networks. evitachem.comfrontiersin.org

Potential Intermediary Roles in Lipid Metabolism

This compound is a metabolite derived from hexacosanoic acid through hydroxylation at the omega (ω) position. evitachem.com This conversion is typically catalyzed by enzymes from the cytochrome P450 family. nih.gov As a very-long-chain fatty acid (VLCFA), it is part of the broader landscape of lipid metabolism, which involves the synthesis, elongation, modification, and degradation of fatty acids. bioone.orgmsu.edu

Table 2: Research Findings on the Biological Roles of this compound

| Research Focus | Finding | Organism/System | Reference(s) |

| Suberin Composition | Identified as a monomeric component of the aliphatic domain of suberin. | Solanum tuberosum, Grass species, Quercus suber | oup.comcore.ac.ukncsu.edu |

| Cutin Composition | Found in small amounts in the cutin of some species, often as a 2-hydroxy isomer. | Arabidopsis thaliana | mpg.deusp.brnih.gov |

| Plant Stress Response | Increased abundance of suberin, including ω-hydroxy acids, under warming and elevated CO2. | Grass species | oup.com |

| Plant Stress Response | Sphingolipids with 2-hydroxy fatty acids are involved in oxidative stress responses. | Arabidopsis thaliana | nih.govnih.gov |

| Biosynthesis | Derived from hexacosanoic acid via ω-hydroxylation, likely by cytochrome P450 enzymes. | Plants (general) | evitachem.comnih.gov |

| Metabolic Role | Functions as an intermediate in the synthesis of the biopolymer suberin. | Plants (general) | aocs.orgfrontiersin.org |

Analytical Methodologies for the Characterization of 26 Hydroxyhexacosanoic Acid

Chromatographic Techniques

Chromatography is fundamental to the analysis of 26-hydroxyhexacosanoic acid, enabling its separation from complex mixtures prior to identification and quantification. Gas chromatography and thin-layer chromatography are two commonly utilized methods.

Gas Chromatography (GC): Due to the low volatility of long-chain hydroxy fatty acids, derivatization is a mandatory step before GC analysis. nih.gov The carboxyl and hydroxyl groups are typically converted into more volatile esters and ethers, respectively. A common approach involves methylation of the carboxylic acid to form a fatty acid methyl ester (FAME), followed by silylation of the hydroxyl group (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to form a trimethylsilyl (B98337) (TMS) ether. researchgate.net

Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary column (e.g., polysiloxane-based stationary phases). The retention time is characteristic of the compound under specific chromatographic conditions, allowing for its quantification when compared against a known standard. The use of a Flame Ionization Detector (FID) provides a robust and sensitive means for quantification over a wide linear range. semanticscholar.org

Thin-Layer Chromatography (TLC): TLC offers a simpler, cost-effective method for the separation and preliminary identification of fatty acids. nih.govnih.gov For this compound, silica (B1680970) gel plates (e.g., Silica Gel 60 F254) are commonly used as the stationary phase. mdpi.com The mobile phase is typically a mixture of non-polar and polar solvents, which can be adjusted to achieve optimal separation. A representative solvent system for separating acidic lipids might consist of hexane, ethyl acetate, and an acidic component like glacial acetic acid. mdpi.com

After development, the separated spots are visualized. This can be achieved by charring with a sulfuric acid spray followed by heating, or by using specific reagents like orcinol-sulfuric acid. researchgate.net The retention factor (Rf) value is calculated and compared with that of an authentic standard for tentative identification. While less precise than GC for quantification, densitometry can be used to estimate the amount of the compound present. nih.gov

Table 1: Comparison of GC and TLC for this compound Analysis

| Feature | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |

| Principle | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Adsorption/partitioning between a liquid mobile phase and a solid stationary phase. |

| Sample Prep | Derivatization (e.g., methylation, silylation) is required. | Minimal sample preparation, can be applied directly. |

| Resolution | High resolution and separation efficiency. | Lower resolution compared to GC. |

| Quantification | Highly quantitative, especially with FID. | Semi-quantitative (visual) or quantitative with a densitometer. |

| Sensitivity | High sensitivity. semanticscholar.org | Lower sensitivity, with detection limits typically in the microgram range. nih.gov |

| Analysis Time | Longer, typically 30-60 minutes per sample. thepharmajournal.com | Faster, allows for multiple samples to be run simultaneously. |

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural confirmation of this compound. It is most powerfully employed when coupled with a chromatographic separation technique.

GC-MS combines the separation power of GC with the detection and identification capabilities of MS. thepharmajournal.com After separation on the GC column, the derivatized this compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak (or a related ion) and a series of fragment ions.

The fragmentation pattern is highly specific and provides a molecular fingerprint that can be used for definitive identification by comparison with spectral libraries. For a TMS-derivatized ω-hydroxy fatty acid methyl ester, characteristic fragments are observed. For instance, cleavage alpha to the TMS-ether group and cleavage adjacent to the carbonyl group of the methyl ester provide diagnostic ions that help confirm the structure and locate the position of the hydroxyl group. researchgate.netresearchgate.net The analysis of these fragmentation patterns is key to distinguishing ω-hydroxy isomers from those hydroxylated at other positions along the carbon chain. researchgate.net

Analyzing this compound in complex biological samples like plasma or tissue extracts requires techniques that offer high sensitivity and specificity to overcome matrix interference. nih.gov High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of the analyte and distinguishing it from other co-eluting compounds with similar nominal masses. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS): MALDI-ToF is a soft ionization technique particularly well-suited for the analysis of non-volatile molecules like long-chain fatty acids within complex mixtures. mdpi.comaocs.org The sample is co-crystallized with a matrix (e.g., 2,5-dihydroxybenzoic acid) that absorbs laser energy, facilitating the gentle ionization of the analyte, typically as a protonated or sodiated adduct ([M+H]⁺ or [M+Na]⁺). mdpi.com

The ToF analyzer measures the mass-to-charge ratio (m/z) with high accuracy. nih.gov MALDI-ToF/TOF (tandem MS) can be used to induce fragmentation of a selected precursor ion, yielding structural information. nih.govacs.org This technique is valuable for profiling lipids directly from biological extracts with minimal sample preparation. aocs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique used for the definitive structural confirmation of isolated and purified compounds.

For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide complementary information to confirm its structure.

¹H NMR: The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environments. For this compound, key signals would include:

A triplet at ~3.6 ppm corresponding to the two protons on the carbon bearing the terminal hydroxyl group (-CH₂-OH). aocs.org

A triplet at ~2.3 ppm from the two protons on the carbon alpha to the carboxylic acid group (-CH₂-COOH). mdpi.com

A large, broad signal centered around 1.2-1.4 ppm from the numerous methylene (B1212753) (-CH₂) groups in the long aliphatic chain. researchgate.net

A signal for the carboxylic acid proton (-COOH), which is often broad and can appear over a wide chemical shift range depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Key expected resonances for this compound include:

A signal for the carboxylic acid carbon (-COOH) at ~180 ppm. researchgate.net

A signal for the carbon attached to the terminal hydroxyl group (-CH₂-OH) at ~63 ppm.

A series of signals between ~22 and 34 ppm corresponding to the carbons in the long methylene chain. chemicalbook.com The carbons near the functional groups (C2, C3, C25) will have distinct chemical shifts from those in the middle of the chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl | -C OOH | ~10-12 (broad) | ~180 |

| Alpha Carbon | -C H₂-COOH | ~2.3 (triplet) | ~34 |

| Methylene Chain | -(C H₂)₂₃- | ~1.2-1.6 (multiplet) | ~22-32 |

| Omega-1 Carbon | -C H₂-CH₂OH | ~1.55 (multiplet) | ~33 |

| Omega Carbon | -C H₂OH | ~3.6 (triplet) | ~63 |

Note: Predicted values are based on data for analogous long-chain hydroxy fatty acids and may vary based on solvent and experimental conditions. aocs.orgresearchgate.netchemicalbook.com

Advanced NMR Techniques for Stereochemical Analysis

While Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, determining the absolute configuration of chiral centers in molecules like hydroxy fatty acids often requires advanced approaches beyond standard one- and two-dimensional experiments. The stereochemistry of hydroxy fatty acids is a critical factor that can significantly influence their biological activity and physicochemical properties. nih.gov For long-chain ω-hydroxy fatty acids, if a chiral center were present, specialized NMR methods would be essential for its characterization.

One powerful strategy involves the use of chiral derivatizing agents (CDAs). These agents react with the hydroxyl group of the fatty acid to form diastereomers, which, unlike enantiomers, are distinguishable by NMR spectroscopy. Phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME) are examples of CDAs that can be used for the stereochemical analysis of α- and β-hydroxy fatty acids. nih.gov Although this compound is an ω-hydroxy fatty acid and lacks a chiral center unless isotopically labeled or substituted, the principle of using CDAs is a key advanced technique in the broader field of hydroxy fatty acid analysis. The resulting diastereomeric derivatives exhibit distinct chemical shifts (Δδ) in ¹H and ¹³C NMR spectra, particularly for protons and carbons near the reaction site. Analysis of these differing chemical shifts allows for the assignment of the absolute configuration.

Another established method is the use of Mosher's esters, formed by reacting the alcohol with α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). nih.gov The analysis of the ¹H NMR spectra of the resulting diastereomeric MTPA esters can reveal the stereochemistry. However, this method can sometimes be complicated by phenomena such as epimerization during the derivatization process. nih.gov

Heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are powerful for correlating ¹H nuclei with their directly bonded ¹³C nuclei. magritek.commagritek.com A multiplicity-edited version, HSQC-ME, can further distinguish between CH/CH₃ groups and CH₂ groups, which is invaluable for assigning signals in the complex spectra of long alkyl chains. magritek.com While not directly determining stereochemistry, these methods are crucial for the foundational structural assignment necessary before applying stereochemical techniques.

Table 1: Advanced NMR-related techniques for stereochemical analysis of hydroxy fatty acids

| Technique | Principle | Application |

|---|---|---|

| Chiral Derivatizing Agents (e.g., PGME, PAME) | Reaction with the hydroxyl group to form diastereomers, which are distinguishable by NMR due to different chemical shifts (Δδ). nih.gov | Determination of the absolute configuration of α- and β-hydroxy fatty acids. nih.gov |

| Mosher's Ester Analysis (MTPA) | Formation of diastereomeric esters with MTPA, leading to observable chemical shift differences in ¹H NMR for protons near the chiral center. nih.gov | Widely used for determining the absolute configuration of alcohols and amines. |

| HSQC-ME (Multiplicity-Edited) | A 2D NMR experiment that correlates ¹H and ¹³C nuclei, while also editing the phase of the signals to differentiate between CH/CH₃ and CH₂ groups. magritek.commagritek.com | Simplifies spectral assignment of complex molecules like fatty acids, providing a structural basis for further analysis. magritek.com |

Other Spectroscopic Methods

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. For this compound, the FTIR spectrum is characterized by absorption bands corresponding to its hydroxyl (-OH), carboxylic acid (-COOH), and long alkyl chain (-(CH₂)ₙ-) moieties.

The presence of both a hydroxyl group and a carboxylic acid group results in a very broad, intense absorption band in the high-frequency region of the spectrum, typically spanning from 3600 to 2800 cm⁻¹. mdpi.com This broadness is due to the strong hydrogen bonding between molecules. The stretching vibration of the carbonyl group (C=O) within the carboxylic acid is another prominent feature, appearing as a sharp, strong peak typically around 1700 cm⁻¹. researchgate.netnih.gov

The long saturated hydrocarbon chain of this compound gives rise to characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of methylene (CH₂) groups are observed just below 3000 cm⁻¹, usually around 2920 cm⁻¹ and 2850 cm⁻¹, respectively. researchgate.netnih.gov These are typically strong and sharp absorptions. Additionally, the C-O stretching vibration of the primary alcohol and the carboxylic acid contributes to signals in the fingerprint region, typically around 1100 cm⁻¹. mdpi.com

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3600–2800 | O-H stretch (H-bonded) | Carboxylic Acid, Alcohol | Strong, Very Broad |

| ~2920 | C-H asymmetric stretch | Methylene (CH₂) | Strong |

| ~2850 | C-H symmetric stretch | Methylene (CH₂) | Strong |

| ~1700 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| ~1430 | C-O-H in-plane bend | Carboxylic Acid | Medium |

Sample Preparation and Derivatization Strategies for Analysis

The analysis of long-chain hydroxy fatty acids like this compound, particularly by gas chromatography-mass spectrometry (GC-MS), necessitates sample preparation and chemical derivatization. restek.com These steps are crucial to overcome the compound's low volatility and high polarity, which would otherwise lead to poor chromatographic performance, such as peak tailing and strong adsorption to the analytical column. restek.com

Derivatization modifies the polar functional groups—the carboxylic acid and the hydroxyl group—into less polar, more volatile derivatives suitable for GC analysis. A common and effective strategy involves a two-step process or a simultaneous reaction:

Esterification of the Carboxyl Group: The carboxylic acid is typically converted into a fatty acid methyl ester (FAME). This is often achieved using reagents like boron trifluoride in methanol (B129727) (BF₃-methanol) or trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH). restek.commdpi.com The FAME derivative is significantly more volatile than the parent carboxylic acid.

Silylation of the Hydroxyl Group: The hydroxyl group is converted into a trimethylsilyl (TMS) ether. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are widely used for this purpose. restek.comlipidmaps.org This reaction replaces the active hydrogen of the hydroxyl group, reducing polarity and preventing hydrogen bonding. restek.com

In some protocols, a single-step derivatization can be employed to modify both functional groups simultaneously. For instance, silylation agents like BSTFA can derivatize both the carboxylic acid and the hydroxyl group to form TMS esters and TMS ethers, respectively. restek.com Another approach uses methyl iodide in a polar aprotic solvent to generate methyl esters from carboxyl groups and methyl ethers from hydroxyl groups. nih.gov

Following derivatization, a liquid-liquid extraction is typically performed to transfer the nonpolar derivatives into an organic solvent (e.g., hexane, ethyl acetate) for injection into the GC-MS system. lipidmaps.org

Table 3: Common Derivatization Strategies for Hydroxy Fatty Acid Analysis

| Target Functional Group | Reagent | Derivative Formed | Purpose |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Boron Trifluoride-Methanol (BF₃-Methanol) | Fatty Acid Methyl Ester (FAME) | Increase volatility, improve peak shape. |

| Hydroxyl (-OH) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + TMCS | Trimethylsilyl (TMS) Ether | Decrease polarity, increase volatility. restek.comlipidmaps.org |

| Both -COOH and -OH | BSTFA + TMCS | TMS Ester and TMS Ether | Simultaneous derivatization of both groups. restek.com |

Synthetic and Biocatalytic Approaches in Research

Laboratory-Scale Enzymatic Synthesis

Biocatalytic synthesis of ω-hydroxy fatty acids leverages the high specificity of enzymes to perform targeted hydroxylation at the terminal (ω) carbon of a long-chain fatty acid. This approach is particularly valuable for producing compounds like 26-hydroxyhexacosanoic acid with high purity, avoiding the complex protection and deprotection steps often required in chemical synthesis.

Utilization of Engineered Cytochrome P450 Systems for ω-Hydroxylation

Cytochrome P450 monooxygenases (CYPs or P450s) are a versatile class of enzymes capable of hydroxylating a wide range of substrates, including fatty acids. In nature, specific P450s, such as CYP704B1 and CYP704B2, are known to catalyze the ω-hydroxylation of C16 and C18 fatty acids. oup.com Similarly, CYP86A1 from Arabidopsis thaliana has been identified as a P450-dependent fatty acid ω-hydroxylase. msu.edu For laboratory-scale synthesis, researchers have focused on engineering these enzymatic systems to enhance their activity, stability, and substrate scope.

Optimization of Reaction Conditions for Yield and Regioselectivity

Maximizing the yield and ensuring high regioselectivity (hydroxylation at the desired ω-position) are critical for the successful enzymatic synthesis of this compound. Optimization involves a multi-parameter approach, adjusting various physical and chemical factors of the biotransformation process. nih.govredalyc.orgmdpi.com

Key parameters that are typically optimized include the type of substrate, the molar ratio between reagents, reaction time, temperature, pH, and stirring speed. mdpi.comresearchgate.net For instance, in the synthesis of epoxidized oleic acid, the pH optimum was found to differ depending on the oxidant used (pH 7.5 for t-butyl hydroperoxide vs. pH 5.5 for hydrogen peroxide). researchgate.net Temperature profiles can also be crucial; one immobilized enzyme showed increasing activity up to 65°C. researchgate.net

Table 1: Key Parameters for Optimization in Enzymatic Synthesis

| Parameter | Description | Potential Impact |

|---|---|---|

| Substrate | The starting material, e.g., hexacosanoic acid or its ester derivative. | Affects enzyme affinity, reaction rate, and final product yield. |

| Enzyme Concentration | The amount of biocatalyst used in the reaction. | Higher concentration can increase reaction rate but also cost. |

| Temperature | The operational temperature of the reaction. | Affects enzyme activity, stability, and reaction kinetics. |

| pH | The acidity or alkalinity of the reaction medium. | Crucial for maintaining optimal enzyme structure and catalytic function. |

| Reaction Time | The duration of the biotransformation. | Determines the extent of substrate conversion and product accumulation. |

| Molar Ratio | The ratio of substrate to other reactants (e.g., co-substrates, oxidants). | Influences reaction equilibrium and can maximize conversion. |

| Agitation Speed | The rate of stirring or shaking. | Affects mass transfer, especially in multiphase systems. |

| Co-solvents/System | Use of organic co-solvents or biphasic systems. | Can improve substrate solubility and product recovery. |

Chemical Synthesis Methodologies for Research Standards

While biocatalytic methods offer high selectivity, chemical synthesis remains a fundamental approach for producing research standards of ω-hydroxy fatty acids like this compound. These methods provide versatility but often involve multi-step processes with significant challenges. vulcanchem.com

One established method is based on the coupling of fatty acyl groups through enamine chemistry. This approach can utilize commercially available starting materials. A general route might involve:

Formation of an enamine and a base catalyst mixture.

Addition of specific fatty acid derivatives to create an initial reaction solution.

Hydrolysis, often by quenching with an aqueous acid, to yield a diketone intermediate.

Treatment with a hydroxy-containing inorganic base to produce a ketoacid.

Reduction of the ketone, for example, using Wolff-Kishner conditions, to obtain the final ω-hydroxy acid. vulcanchem.com

An alternative strategy is the acetylide coupling approach, which uses protected acetylides and bromo-fatty acids, followed by hydrogenation and deprotection steps. vulcanchem.com However, this method can be limited by the high cost of raw materials and potentially low yields in certain steps. vulcanchem.com

The synthesis of very long-chain molecules like this compound presents inherent difficulties. These include managing long reaction sequences, challenges in purifying intermediates with similar physical properties, the need for highly selective functional group transformations to avoid side reactions, and issues with scaling up the process. vulcanchem.com

Table 2: Chemical Synthesis Approaches and Challenges

| Approach | Description | Challenges |

|---|---|---|

| Enamine Chemistry | Involves coupling fatty acyl groups using enamine intermediates, followed by cyclization and reduction. | Multi-step process, potential for side reactions, purification of long-chain intermediates. |

| Acetylide Coupling | Utilizes the reaction of protected acetylides with bromo-fatty acids. | Expensive starting materials, requires protection/deprotection steps, potential for low yields. |

Future Research Directions and Unresolved Questions

Elucidating Specificity of ω-Hydroxylases for Very Long-Chain Substrates

The synthesis of 26-hydroxyhexacosanoic acid is dependent on ω-hydroxylase enzymes that add a hydroxyl group to the terminal carbon of hexacosanoic acid. A significant area of ongoing research is to understand the specificity of these enzymes for very long-chain fatty acids (VLCFAs). While cytochrome P450 monooxygenases are known to perform this function, the precise mechanisms that allow them to recognize and act upon substrates with 26 or more carbons are not fully understood. pnas.orgexpasy.org

Future investigations should aim to:

Discover and Characterize Novel ω-Hydroxylases: Identifying new enzymes with a high affinity for VLCFAs is a priority. For instance, in mammals, the enzyme EC 1.14.14.177 is known to hydroxylate VLCFAs between C28 and C36. expasy.org

Define Substrate Specificity: Detailed biochemical assays are necessary to map the substrate preferences of both known and newly identified ω-hydroxylases. For example, CYP86A1 in the plant Arabidopsis can act on various fatty acid chain lengths, whereas other enzymes may be more selective. pnas.orgoup.com

Determine Structural Basis of Specificity: Using techniques like X-ray crystallography, researchers can visualize the three-dimensional structure of these enzymes. This can reveal how the active site accommodates very long-chain substrates and could guide the engineering of enzymes with customized specificities.

Detailed Understanding of Regulatory Networks Governing its Biosynthesis and Degradation

The metabolic pathways that control the cellular concentration of this compound are intricate and not completely mapped out. Although its synthesis from hexacosanoic acid via ω-hydroxylation is a known pathway, the complex regulatory networks that manage this process require further elucidation. evitachem.comebi.ac.uk

Key areas for future research include:

Transcriptional Control: Identifying the transcription factors and signaling cascades that regulate the expression of genes encoding ω-hydroxylases and other metabolic enzymes.

Post-Transcriptional and Metabolic Regulation: Investigating how the activity of these enzymes is fine-tuned through post-transcriptional modifications and feedback from other metabolites.

Integration with Other Pathways: Understanding how the metabolism of this compound is coordinated with other major lipid metabolic pathways, such as the synthesis of sphingolipids and the plant biopolymer cutin. evitachem.comnih.gov

Exploration of Novel Biological Functions Beyond Structural Roles

Currently, this compound is primarily recognized for its structural role as a monomer in biopolymers like cutin and suberin in plants and its contribution to the epidermal water barrier in mammals. nih.govresearchgate.net However, the possibility of other biological functions remains an open and intriguing question.

Future research directions could explore:

Signaling Functions: Investigating whether this compound or its derivatives can act as signaling molecules. Its amphiphilic nature, with both a polar hydroxyl head and a nonpolar hydrocarbon tail, could enable it to interact with cellular membranes and proteins to transmit signals. evitachem.com

Role in Stress Responses: The accumulation of similar hydroxy fatty acids in plants in response to wounding suggests a potential role in stress signaling or defense mechanisms. scienceopen.com Furthermore, related 2-hydroxy fatty acids have been implicated in plant stress responses. nih.gov

Pharmacological Applications: Given its involvement in fundamental lipid metabolism, exploring its potential as a therapeutic agent is a logical next step. evitachem.com

Development of High-Throughput Analytical Methods for Quantitative Profiling

To advance research on this compound, the development of rapid and accurate methods for its quantification in biological samples is paramount. While established techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are effective, they can be labor-intensive. csic.esbibliotekanauki.pl

Efforts in this area should concentrate on:

Optimizing Sample Preparation: Developing more efficient methods for extracting and preparing the compound for analysis to increase the number of samples that can be processed.

Leveraging Advanced Mass Spectrometry: Employing state-of-the-art techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to achieve faster and more sensitive detection and quantification.

Applying Metabolomic Strategies: Incorporating the analysis of this compound into broader metabolomics studies. This would allow for its simultaneous measurement alongside a wide array of other metabolites, providing a richer, more contextual understanding of its metabolic roles. nih.govaginganddisease.org

Comparative Studies Across Diverse Biological Systems

The presence of this compound has been confirmed in a wide range of organisms, spanning plants, fungi, and bacteria. evitachem.comncsu.eduifremer.fr Conducting comparative analyses across these diverse life forms can illuminate both conserved and species-specific functions of this molecule.

Future comparative research should focus on:

Mapping its Distribution: Systematically surveying a broader array of organisms to determine the prevalence and concentration of this compound. It has been identified in various hardwoods, including Eucalyptus globulus, and in the fibers of plants like Ananas erectifolius. csic.esncsu.edu

Comparing Metabolic Pathways: Investigating the similarities and differences in the biosynthetic and degradation pathways of this compound across different biological kingdoms.

Identifying Evolutionary Conservation of Function: Determining if the biological roles of this compound are maintained across different species, which would underscore its fundamental biological importance.

常见问题

What analytical methods are used to identify and quantify 26-Hydroxyhexacosanoic acid in biological samples?

Level: Basic

Answer:

this compound (C26) is typically identified and quantified using gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization. This method leverages the compound’s fragmentation patterns, which are compared to reference standards (e.g., 16-hydroxyhexadecanoic acid) to confirm identity . For quantification, calibration curves are constructed using known concentrations, and internal standards (e.g., deuterated analogs) are employed to correct for matrix effects.

Example Data from Arabidopsis Studies:

| Compound | Concentration (μg/mg dry weight) |

|---|---|

| This compound (C26) | 0.20 ± 0.05 |

| Total ω-hydroxy fatty acids | 29.6 ± 1.95 |

| Data derived from Arabidopsis lipid extracts . |

What is the biological significance of this compound in acyl-lipid metabolism?

Level: Basic

Answer:

this compound is a very-long-chain ω-hydroxy fatty acid (VLCFA) involved in cuticular wax and suberin biosynthesis. It contributes to plant barrier functions, such as water retention and pathogen resistance. Its incorporation into polyesters (e.g., suberin) requires enzymatic oxidation by cytochrome P450 monooxygenases (e.g., CYP86A subfamily) . Experimental validation often involves gene knockout models (e.g., Arabidopsis cyp86a1 mutants) to assess changes in lipid composition and physiological phenotypes.

What are the recommended safety protocols for handling this compound in laboratory settings?

Level: Basic

Answer:

While specific safety data for this compound are limited, protocols for structurally similar VLCFAs (e.g., hexacosanoic acid) recommend:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Storage: In airtight containers at room temperature, away from oxidizers and light .

- Waste Disposal: Classify as non-hazardous organic waste, but consult institutional guidelines for compliance with local regulations .

How can researchers address discrepancies in reported concentrations of this compound across different studies?

Level: Advanced

Answer:

Discrepancies may arise from:

- Sample Preparation: Variability in lipid extraction efficiency (e.g., solvent polarity, hydrolysis conditions).

- Instrument Sensitivity: Differences in GC-MS detector calibration or column selectivity.

- Biological Variability: Tissue-specific expression (e.g., root vs. leaf waxes).

Methodological Solutions:

- Use mixed-effects models to account for nested data (e.g., multiple observations per plant) .

- Validate methods with spike-and-recovery experiments using synthetic standards.

- Report concentrations normalized to internal controls (e.g., total lipid content).

What experimental strategies are effective for synthesizing this compound with high purity?

Level: Advanced

Answer:

Chemical synthesis involves:

Hydroxylation: Selective oxidation of hexacosanoic acid using CYP450 mimics (e.g., metalloporphyrin catalysts).

Purification: Column chromatography (silica gel, eluted with hexane:ethyl acetate gradients) or recrystallization.

Validation: Nuclear magnetic resonance (NMR) for structural confirmation and GC-MS for purity assessment (>98%) .

Critical Considerations:

- Avoid over-oxidation to dicarboxylic acids by controlling reaction time and temperature.

- Use anhydrous conditions to prevent esterification side reactions.

What are the challenges in detecting this compound using GC-MS, and how can derivatization techniques improve accuracy?

Level: Advanced

Answer:

Challenges:

- Low volatility due to high molecular weight (C26).

- Co-elution with structurally similar compounds (e.g., 24-hydroxytetracosanoic acid).

Solutions:

- Derivatization: TMS or methyl esterification to enhance volatility and reduce peak tailing .

- Fragmentation Analysis: Monitor diagnostic ions (e.g., m/z 313 for TMS derivatives) to distinguish from isomers.

- High-Resolution MS: Use Orbitrap or Q-TOF systems to resolve near-isobaric interferences.

How should researchers design studies to investigate the role of this compound in stress responses?

Level: Advanced

Answer:

Hypothesis-Driven Design: Compare wild-type and mutant plants (e.g., cyp86a1) under abiotic stress (e.g., drought, salinity).

Multi-Omics Integration: Pair lipidomics with transcriptomics to link enzyme expression (e.g., CYP86A1) to metabolite levels.

Data Normalization: Use internal standards (e.g., C17:0 fatty acid) to correct for extraction efficiency .

Statistical Tools:

- Principal component analysis (PCA) to identify stress-specific lipid profiles.

- Linear regression to correlate this compound levels with physiological metrics (e.g., stomatal conductance).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。